molecular formula C11H13ClINO B8174959 2-Chloro-N,N-diethyl-6-iodobenzamide

2-Chloro-N,N-diethyl-6-iodobenzamide

Cat. No.: B8174959
M. Wt: 337.58 g/mol
InChI Key: JVGZZZVJYOHONJ-UHFFFAOYSA-N
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Description

2-Chloro-N,N-diethyl-6-iodobenzamide is an organic compound with the molecular formula C11H13ClINO It is a derivative of benzamide, characterized by the presence of chlorine and iodine atoms on the benzene ring, and diethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,N-diethyl-6-iodobenzamide typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzamide, undergoes nitration to introduce a nitro group at the 6-position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

    Iodination: The amine group is converted to an iodo group through a Sandmeyer reaction, which involves the use of sodium nitrite and potassium iodide.

    Alkylation: Finally, the amine group is alkylated with diethyl sulfate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,N-diethyl-6-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N,N-diethyl-6-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-diethyl-6-iodobenzamide involves its interaction with specific molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the diethyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect the compound’s binding affinity and selectivity for various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N,N-diethylbenzamide: Lacks the iodine atom, which can affect its reactivity and biological activity.

    2-Iodo-N,N-diethylbenzamide: Lacks the chlorine atom, which can influence its chemical properties and applications.

    N,N-Diethyl-6-iodobenzamide:

Uniqueness

2-Chloro-N,N-diethyl-6-iodobenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can enhance its reactivity and versatility in chemical synthesis. The combination of these halogens with the diethyl groups provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

2-chloro-N,N-diethyl-6-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGZZZVJYOHONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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